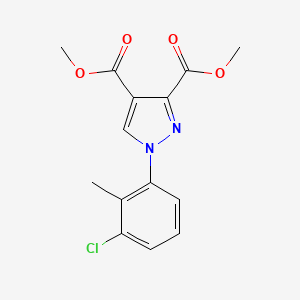

Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a 3-chloro-2-methylphenyl substituent at the pyrazole ring’s N1 position and methoxycarbonyl groups at positions 3 and 2. Its molecular formula is C₁₆H₁₅ClN₂O₄, with a molecular weight of 334.76 g/mol. The compound is synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethyl acetylenedicarboxylate (DMAD), followed by selective esterification . Pyrazole dicarboxylates are pivotal intermediates in medicinal chemistry, often serving as precursors for bioactive molecules with antimicrobial, antitumor, and insecticidal properties .

Properties

Molecular Formula |

C14H13ClN2O4 |

|---|---|

Molecular Weight |

308.71 g/mol |

IUPAC Name |

dimethyl 1-(3-chloro-2-methylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C14H13ClN2O4/c1-8-10(15)5-4-6-11(8)17-7-9(13(18)20-2)12(16-17)14(19)21-3/h4-7H,1-3H3 |

InChI Key |

XPOBLDRIGYJYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 3-chloro-2-methylphenylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | H₂SO₄, HCl, reflux | 1-(3-Chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylic acid |

| Basic hydrolysis | NaOH, KOH, aqueous medium | Disodium 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate |

The reaction proceeds via nucleophilic attack on the ester carbonyl group, with the choice of conditions influencing reaction kinetics and product stability .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, enhancing structural complexity for pharmaceutical applications.

Key Cyclization Pathways:

-

With ammonia/amines : Heating with NH₃ or primary amines generates pyrazolo[1,5-a]pyrimidine derivatives via nucleophilic substitution and ring closure.

-

Via Japp–Klingemann reactions : Reacts with arenediazonium salts to form pyrazolo[4,3-b]pyridines through azo-coupling and subsequent cyclization .

Example Reaction:

This one-pot protocol combines azo-coupling, deacylation, and cyclization steps, demonstrating high synthetic efficiency .

Halogenation and Functionalization

Electrophilic halogenation introduces iodine or bromine at specific positions, enhancing reactivity for cross-coupling reactions.

| Reagent | Position Modified | Product |

|---|---|---|

| I₂, HIO₃ (AcOH) | Pyrazole C-5 | 5-Iodo derivative |

| NBS (CCl₄, light) | Aromatic ring | Brominated aryl-pyrazole hybrid |

Halogenation is influenced by directing effects of the methyl and chloro substituents, with regioselectivity confirmed via NMR and X-ray studies.

Oxidation and Reduction

The compound’s ester and heterocyclic moieties undergo redox transformations:

-

Oxidation : Using KMnO₄ or CrO₃ oxidizes methyl groups to ketones or carboxylates, depending on conditions.

-

Reduction : LiAlH₄ reduces esters to primary alcohols, while catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring.

Mechanistic Insight :

Ester reduction proceeds via hydride attack on the carbonyl carbon, followed by alcohol formation .

Esterification and Transesterification

The methyl esters can be exchanged with other alcohols under acidic or basic conditions:

For example, refluxing with ethanol and H₂SO₄ yields the diethyl analog, useful for tuning lipophilicity.

Azo-Coupling and Hydrazone Formation

Reaction with diazonium salts generates hydrazone intermediates, which cyclize to form nitrogen-rich heterocycles. This pathway is pivotal in synthesizing fluorescent dyes or bioactive molecules .

Experimental Protocol :

-

Diazonium salt (1.1 eq) and pyridine (1 eq) in MeCN.

-

Stir at RT for 30 min, followed by acidification and extraction.

C-H Functionalization

Palladium-catalyzed C-H activation enables direct arylations or formylations at specific positions. For example, Vilsmeier-Haack formylation introduces aldehydes at electron-rich pyrazole carbons .

Example :

Scientific Research Applications

Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural uniqueness lies in its 3-chloro-2-methylphenyl substituent, which influences molecular conformation and intermolecular interactions. Key comparisons with analogous pyrazole dicarboxylates include:

- Hydrogen Bonding : Unlike dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, which forms cyclic dimers via C–H⋯O bonds, the 3-chloro-2-methylphenyl analogue exhibits C(5)C(8)[R₁²(7)] chain motifs , attributed to steric and electronic effects of the chloro and methyl groups .

Physicochemical Properties

- Solubility : The 3-chloro-2-methylphenyl group enhances lipophilicity compared to unsubstituted or methyl-substituted analogues, likely improving membrane permeability .

- Thermal Stability : Pyrazole dicarboxylates with halogen substituents generally exhibit higher melting points (>150°C) due to stronger intermolecular interactions .

Biological Activity

Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 853349-12-9) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H13ClN2O4

- Molar Mass : 300.71 g/mol

- Structural Features : The compound features a pyrazole ring substituted with a chloro-methylphenyl group and two carboxylate ester functionalities.

The biological activity of dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate can be attributed to its ability to interact with various molecular targets. The pyrazole scaffold is known for its versatility in medicinal chemistry, often acting as an inhibitor or modulator of enzyme systems and receptor interactions.

Interaction with Biological Targets

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAO), which are involved in inflammatory and neurodegenerative processes respectively.

- Receptor Modulation : Compounds in this class may also exhibit activity against various receptors, influencing pathways related to pain, inflammation, and neuroprotection.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of pyrazole derivatives, indicating that dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate could potentially reduce inflammation through the inhibition of COX enzymes. This suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties. The presence of the chloro substituent may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

Study on Structural Optimization

A study conducted by Thamotharan et al. (2018) focused on the synthesis and structural characterization of several pyrazole derivatives, including dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate. The study revealed that the compound forms cyclic dimers through C—H⋯O hydrogen bonds, suggesting a stable supramolecular structure that may contribute to its biological activity .

Toxicity Assessment

In vitro toxicity studies conducted on related pyrazole compounds indicated low cytotoxicity profiles. For instance, derivatives exhibited cell viability above 70% at concentrations up to 500 µM in Vero cell lines, indicating a favorable safety profile for further development .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, and what challenges arise during synthesis?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole dicarboxylates are often prepared by 1,3-dipolar cycloaddition of sydnones with dimethylacetylenedicarboxylate (DMAD) . Challenges include optimizing reaction conditions (e.g., solvent, temperature) and avoiding side reactions, such as incomplete ester hydrolysis or unintended cyclization . Hydrazine hydrate reflux in alcohols (methanol/ethanol) under basic conditions has been attempted but may fail due to competing hydrolysis pathways .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.7–7.7 ppm for substituted phenyl groups), ester methyl groups (δ 3.7–4.0 ppm), and pyrazole ring protons (δ 5.2–6.9 ppm). Substituent effects (e.g., chloro, methyl) shift signals predictably .

- FT-IR : Ester carbonyl stretches (~1680–1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) are critical markers .

- Purity : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (4:1) or GC analysis ensures homogeneity .

Q. What preliminary biological activities have been reported for structurally related pyrazole dicarboxylates?

- Methodological Answer : Pyrazole derivatives exhibit antimicrobial and antioxidant properties. For example, 1-aryl-3,4-bis-triazolo-thiadiazol-pyrazoles show antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and antifungal activity against Candida albicans via triazole-thiadiazole pharmacophores . Bioactivity assays typically involve broth microdilution (CLSI guidelines) and DPPH radical scavenging for antioxidants .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in synthetic yields or byproduct formation?

- Methodological Answer : Systematic optimization using factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) identifies critical parameters. For instance, highlights failed hydrazine cyclization due to competing ester hydrolysis; switching to acidic conditions (acetic acid) or protecting groups may improve yields . Kinetic studies (e.g., in situ FT-IR monitoring) can track intermediate formation .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to study hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge assays) .

- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests quantify aquatic toxicity. Molecular docking can predict binding to enzymes like acetylcholinesterase .

Q. How do substituents (e.g., 3-chloro vs. 2-methyl) influence reactivity and bioactivity in pyrazole dicarboxylates?

- Methodological Answer :

- Electronic Effects : Chloro groups increase electrophilicity at the pyrazole ring, enhancing nucleophilic attack (e.g., in cyclocondensation). Methyl groups sterically hinder reactions but improve lipid solubility .

- Bioactivity : Comparative SAR studies show chloro-substituted derivatives exhibit higher antimicrobial potency due to enhanced membrane penetration, while methyl groups reduce cytotoxicity in mammalian cell assays (e.g., MTT on HEK-293 cells) .

Q. What advanced spectroscopic or computational methods elucidate reaction mechanisms or molecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16) to explain regioselectivity in cycloaddition reactions .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for nitrile-pyrazole derivatives .

- HRMS/MS : Fragmentation patterns differentiate isomers (e.g., positional chloro/methyl substitution) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for similar pyrazole derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI for antimicrobials) and control strains. For example, conflicting MIC values may arise from variations in inoculum size or culture media. Meta-analysis of substituent logP values and bioavailability (e.g., SwissADME predictions) clarifies structure-activity trends .

Experimental Design Considerations

Q. What block designs are optimal for studying substituent effects on physicochemical properties?

- Methodological Answer : Use split-plot designs with substituents as main plots and reaction conditions (temperature, catalyst) as subplots. Randomized blocks with 4 replicates (5 plants/plot in biological studies) ensure statistical robustness, as seen in trellis system experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.